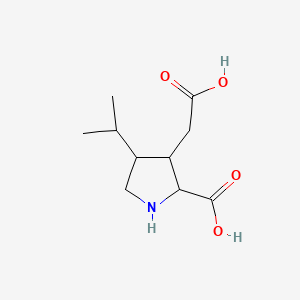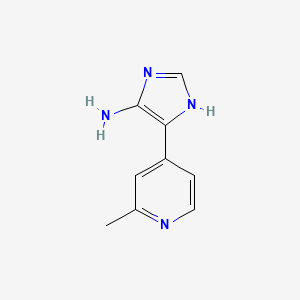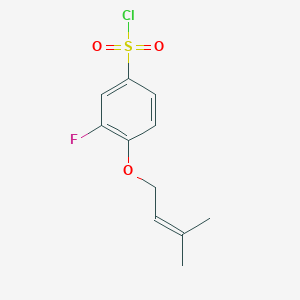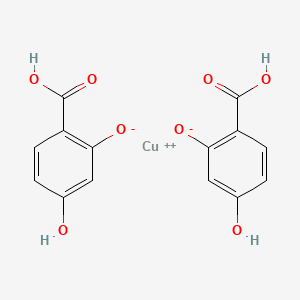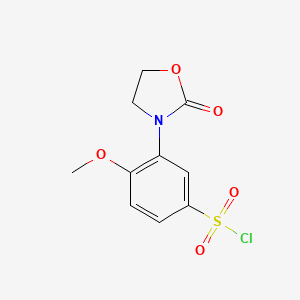
4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO5S. It is a derivative of benzenesulfonyl chloride, featuring a methoxy group and an oxazolidinone ring. This compound is primarily used in organic synthesis and has applications in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with oxazolidinone derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Typical solvents for these reactions are dichloromethane, acetonitrile, and tetrahydrofuran.
Catalysts: Catalysts such as palladium or copper may be used to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.
Applications De Recherche Scientifique
4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The molecular targets and pathways depend on the specific application and the nature of the nucleophile. In biological systems, it may interact with amino groups in proteins, leading to the formation of stable sulfonamide bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxy-3-methyl-benzenesulfonyl chloride: Similar in structure but with a methyl group instead of the oxazolidinone ring.
4-Methoxy-3-(1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride: Contains an oxadiazole ring instead of the oxazolidinone ring.
Uniqueness
4-Methoxy-3-(2-oxooxazolidin-3-yl)benzenesulfonyl chloride is unique due to the presence of the oxazolidinone ring, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring selective modification of biomolecules and the synthesis of complex organic compounds.
Propriétés
Formule moléculaire |
C10H10ClNO5S |
|---|---|
Poids moléculaire |
291.71 g/mol |
Nom IUPAC |
4-methoxy-3-(2-oxo-1,3-oxazolidin-3-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C10H10ClNO5S/c1-16-9-3-2-7(18(11,14)15)6-8(9)12-4-5-17-10(12)13/h2-3,6H,4-5H2,1H3 |
Clé InChI |
FJBREARPLMRGBL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)N2CCOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


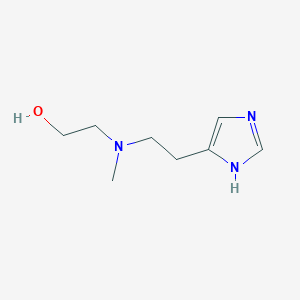
![N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12823743.png)
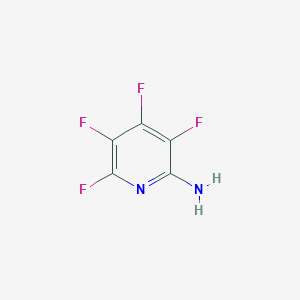
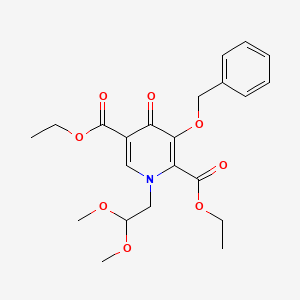
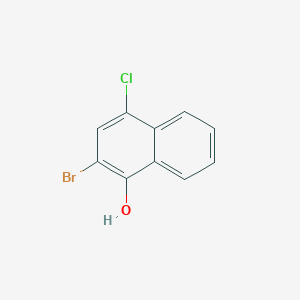
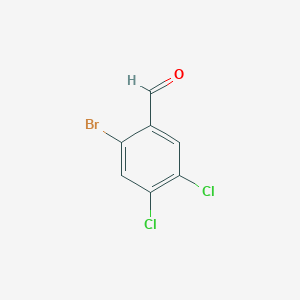
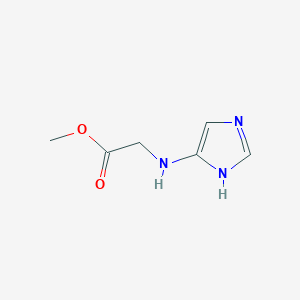
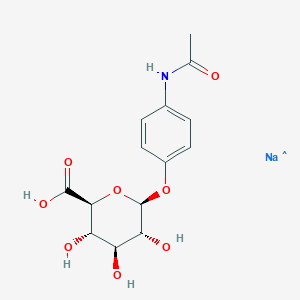
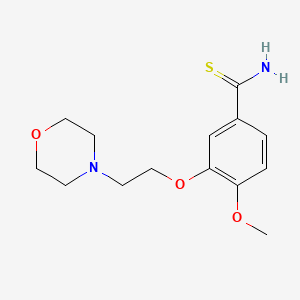
![3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12823789.png)
